5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine
Description
5-Bromo-7-fluoro-1H-1,3-benzodiazol-2-amine is a halogenated benzimidazole derivative featuring bromine and fluorine substituents at positions 5 and 7, respectively. This compound belongs to the benzodiazole family, characterized by a fused benzene and imidazole ring system. Halogenation at these positions is expected to modulate electronic properties, solubility, and biological activity, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
1388046-59-0 |
|---|---|
Molecular Formula |
C7H5BrFN3 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12) |
InChI Key |
KHZDQUGQWXCTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Regioselectivity
Bromination typically employs N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) to enhance electrophilicity. For example, EvitaChem’s protocol for 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine uses bromine in dimethylformamide (DMF) with potassium carbonate as a base to mitigate HBr formation. Adapting this to the target compound, optimal conditions involve:
-
Solvent: Acetonitrile or DMF
-
Temperature: 0–25°C
-
Time: 4–12 hours
Regioselectivity is governed by the electron-withdrawing fluorine atom at the 7-position, which deactivates the ring and directs bromine to the 5-position via meta-directing effects.
Yield and Limitations
Reported yields for analogous reactions range from 65–80% . Challenges include:
-
Over-bromination: Excess brominating agents may lead to di-substituted byproducts.
-
Amine Reactivity: The free amine group (-NH₂) can undergo undesired side reactions, necessitating careful stoichiometry.
Multi-Step Synthesis from Substituted Aniline Derivatives
Building the benzodiazole ring from halogenated aniline precursors allows greater control over substituent placement.
Nitro Reduction and Cyclization
A common pathway involves:
-
Nitro Group Introduction: Nitration of 4-fluoro-2-bromoaniline to install a nitro group at the 5-position.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.
-
Cyclization: Treatment with cyanogen bromide (BrCN) or thiourea forms the diazole ring.
Example Protocol:
Oxidative Cyclization
Alternative routes employ H₂O₂/NaOH for oxidative ring closure, as demonstrated in the synthesis of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid derivatives. This method avoids harsh reagents but requires stringent pH control.
Protection/Deprotection Strategies in Bromination
Protecting the amine group prior to bromination prevents side reactions and improves regioselectivity.
Acetylation as a Protective Measure
Limitations of Protection Strategies
-
Additional Steps: Protection/deprotection increases synthetic steps and cost.
-
Acid Sensitivity: Harsh deprotection conditions may degrade the benzodiazole core.
Metal-Catalyzed Cross-Coupling Approaches
Palladium- and copper-catalyzed reactions enable late-stage functionalization, offering modularity for structural diversification.
Suzuki-Miyaura Coupling
Install bromine via coupling of a boronic acid to a fluorinated benzodiazole precursor:
Buchwald-Hartwig Amination
Introduce the amine group post-bromination:
-
Substrate: 5-bromo-7-fluoro-1H-1,3-benzodiazole
-
Reagents: Pd(OAc)₂, Xantphos, NH₃
-
Yield: 60%
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 65–80 | 4–12 | Fewest steps, high regioselectivity | Amine side reactions |
| Multi-Step Synthesis | 70–75 | 24–36 | Precise substituent control | Lengthy, costly reagents |
| Protection Strategy | 76.5 | 6–8 | Mitigates amine reactivity | Additional steps |
| Suzuki Coupling | 68 | 12 | Modular, scalable | Requires pre-functionalized substrate |
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases, alcohols, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzodiazole ring.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-7-fluoro-1H-1,3-benzodiazol-2-amine serves as a crucial building block in the development of pharmaceuticals. Its structure allows for modifications that can enhance therapeutic properties.
Case Study: Anticancer Activity
Recent studies have investigated the compound's ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of benzodiazoles can induce apoptosis in cancer cells by modulating signaling pathways critical for cell survival and death .
Biological Studies
The compound has shown potential as an enzyme inhibitor and has been explored for its interactions with various biological macromolecules.
Case Study: Enzyme Inhibition
Inhibitory effects on cytochrome P450 (CYP) enzymes have been documented, which are essential for drug metabolism. This inhibition may influence the pharmacokinetics of co-administered medications, altering their efficacy and safety profiles .
Material Science
This compound is also utilized in developing new materials with specific optical or electronic properties.
Application Example: Fluorescent Dyes
The compound's unique structure allows it to be used in synthesizing fluorescent dyes, which are important in biological imaging and diagnostics.
Research Findings
Recent studies have provided insights into the compound's biological activities:
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains.
- Cancer Research : Its potential as an anticancer agent is being explored through mechanisms involving apoptosis induction.
- Neuropharmacology : Derivatives may interact with serotonin receptors, influencing neurochemical pathways beneficial for treating neuropsychiatric disorders .
Mechanism of Action
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects
- 6-Bromo-1,3-Benzothiazol-2-Amine (C₇H₅BrN₂S): Bromine at position 6 on a benzothiazole scaffold (thiazole instead of imidazole). The sulfur atom increases lipophilicity and may alter π-π stacking interactions compared to benzodiazoles .
- 5-Bromo-2-Methyl-1,3-Benzoxazol-7-Amine (C₈H₇BrN₂O): Bromine at position 5 and methyl at position 2 on a benzoxazole core. The oxygen atom in the oxazole ring reduces basicity compared to benzodiazoles, affecting solubility and intermolecular interactions .
Molecular Weight and Physicochemical Properties
*Calculated based on analogous structures.
Biological Activity
5-Bromo-7-fluoro-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| CAS Number | 1188047-48-4 |
| Molecular Formula | C8H5BrF2N3 |
| Molecular Weight | 250.04 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, which can lead to modulation of biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to antiproliferative effects in cancer cell lines.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Selectivity Index : The compound shows a high selectivity index when tested against normal astrocytes compared to cancer cells, indicating a potential for reduced toxicity in therapeutic applications .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism in this context.
Case Studies and Research Findings
Recent studies have highlighted the compound's biological activities:
- Study on Antiproliferative Effects :
- Structure–Activity Relationship (SAR) :
- In Silico Analysis :
Q & A
Q. What are the optimal synthetic routes for 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves halogenation and cyclization steps. To optimize conditions, use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical variables . For purity assessment, combine HPLC (≥97% purity threshold) with NMR for structural confirmation . Example variables:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temp | 60°C–120°C | 90°C |
| Catalyst | Pd(OAc)₂ vs CuI | Pd(OAc)₂ |
Q. How can researchers characterize the electronic properties of this compound to predict reactivity in cross-coupling reactions?
Methodological Answer: Use density functional theory (DFT) calculations to map molecular orbitals and electrostatic potential surfaces. Experimental validation via cyclic voltammetry can determine redox potentials, while X-ray crystallography (if crystals are obtainable) provides bond-length data to infer electron distribution .
Q. What theoretical frameworks guide the design of derivatives for biological activity screening?
Methodological Answer: Structure-activity relationship (SAR) models should be anchored in bioisosteric replacement principles. For example, replacing the bromine atom with other halogens or functional groups (e.g., -CF₃) while retaining the benzodiazole core. Computational docking against target proteins (e.g., kinases) can prioritize derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the bromine site?
Methodological Answer: Kinetic studies using isotopically labeled reagents (e.g., ⁸¹Br/⁷⁹Br) paired with Hammett plots can dissect electronic contributions. Steric effects are quantified via molecular dynamics simulations comparing substituent bulk (e.g., -F vs -Cl) at the 7-position .
Q. What methodological strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Conduct meta-analysis with standardized assays (e.g., uniform cell lines, pH conditions). For example, discrepancies in α-glucosidase inhibition may arise from enzyme source variations (yeast vs human). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs enzymatic activity) .
Q. How can in vitro pharmacological data be extrapolated to in vivo models while accounting for metabolic instability?
Methodological Answer: Use hepatic microsome assays to identify metabolic hotspots (e.g., amine group oxidation). Stabilize the compound via prodrug strategies (e.g., acetylating the -NH₂ group) and validate bioavailability in rodent models using LC-MS/MS pharmacokinetic profiling .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response curves in cytotoxicity studies?
Methodological Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC₅₀ with 95% confidence intervals. For outliers, apply Grubbs’ test and repeat experiments under blinded conditions to minimize bias .
Q. How can researchers differentiate between off-target effects and true target engagement in mechanistic studies?
Methodological Answer: Use CRISPR/Cas9 knockout models of the putative target protein. Combine with thermal shift assays (TSA) to confirm direct binding. Negative controls should include structurally analogous inert compounds (e.g., 5-chloro derivatives without fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
